3-(1,5-Dimethyl-1h-pyrazol-4-yl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid is a chemical compound with the molecular formula C8H12N2O3 It is characterized by the presence of a pyrazole ring substituted with two methyl groups and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid typically involves the reaction of 1,5-dimethyl-1H-pyrazole with suitable reagents to introduce the hydroxypropanoic acid group. One common method involves the alkylation of 1,5-dimethyl-1H-pyrazole with a halogenated propanoic acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the hydroxypropanoic acid moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other substituents using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds
Major Products Formed
Oxidation: Formation of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-oxopropanoic acid
Reduction: Formation of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanol
Substitution: Formation of various substituted pyrazole derivatives
Scientific Research Applications
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropanoic acid moiety can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions or hydrophobic interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,5-Dimethyl-1H-pyrazol-4-yl)propionic acid
- 1,5-Dimethyl-1H-pyrazole-4-boronic acid
- 3-(1,5-Dimethyl-1H-pyrazol-4-yl)alanine
Uniqueness
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid is unique due to the presence of both a hydroxypropanoic acid moiety and a dimethyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-(1,5-dimethylpyrazol-4-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H12N2O3/c1-5-6(4-9-10(5)2)7(11)3-8(12)13/h4,7,11H,3H2,1-2H3,(H,12,13) |
InChI Key |
FICQHVJOVLIKEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.